molecular formula C63H102O32 B2966007 polygalacin D3 CAS No. 849758-44-7

polygalacin D3

Cat. No. B2966007
CAS RN: 849758-44-7
M. Wt: 1371.477
InChI Key: XSAOFMYGGAPKOT-GZRFKBICSA-N
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Description

Polygalacin D3 is a natural compound found in the roots of Polygala tenuifolia, a traditional Chinese herb used for centuries in treating neurological disorders. Polygalacin D3 has gained attention in recent years due to its potential therapeutic effects on various diseases, including Alzheimer's disease, depression, and anxiety.

Scientific Research Applications

Anti-Cancer Properties

Polygalacin D3 (PGD3) has demonstrated significant anti-cancer properties. In non-small cell lung cancer (NSCLC) cell lines, PGD3 induced apoptosis and cell cycle arrest through the PI3K/Akt pathway. This pathway plays a critical role in cell survival and growth, and the regulation of this pathway by PGD3 underscores its potential as an anti-cancer agent (Seo et al., 2018). Additionally, saponins, including polygalacin D, from Platycodon grandiflorum exhibited significant inhibitory effects on the activities of inducible nitric oxide synthase (iNOS) and cyclooxygenase II (COX-2) in macrophages, suggesting their potential in anti-inflammatory and immunomodulatory applications (Ahn et al., 2005).

Enzymatic Biotransformation and Enhanced Biological Activity

Studies have focused on the enzymatic biotransformation of platycoside precursors to increase the content of biologically active compounds like platycodin D and polygalacin D. For instance, β-glucosidase from Caldicellulosiruptor bescii was used to convert PD precursors into PD, showing that enzymatic biotransformation can effectively enhance the total content of biologically active saponins (Kil et al., 2019).

Neuroprotective Effects

Polygalacin D3 and its derivatives have shown promise in neuroprotective applications. For instance, polygalacic acid, easily hydrolyzed from polygalacin D3, demonstrated significant neuroprotective effects on scopolamine-induced cognitive dysfunction in mice (Guo et al., 2016). This indicates potential applications in treating neurological conditions like Alzheimer's disease.

properties

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H102O32/c1-24-45(91-51-44(80)46(29(69)19-84-51)92-55-48(81)62(83,22-66)23-87-55)40(76)43(79)52(88-24)93-47-35(71)28(68)18-85-54(47)95-56(82)63-13-12-57(2,3)14-26(63)25-8-9-33-58(4)15-27(67)49(59(5,21-65)32(58)10-11-60(33,6)61(25,7)16-34(63)70)94-53-42(78)39(75)37(73)31(90-53)20-86-50-41(77)38(74)36(72)30(17-64)89-50/h8,24,26-55,64-81,83H,9-23H2,1-7H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-,46-,47+,48-,49-,50+,51-,52-,53-,54-,55-,58-,59-,60+,61+,62+,63+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAOFMYGGAPKOT-MATWVVGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H102O32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

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